N-ACETYL-beta-D-GLUCOSAMINE

Microbiology Probiotic Growth Factors Anomeric Specificity

Generic N-acetyl-D-glucosamine equilibrates to ~60:40 α:β in solution, compromising stereochemical fidelity in enzymatic assays and glycoconjugate synthesis. This pure β-anomer eliminates anomeric ambiguity. Key advantages: 13-fold higher O-GlcNAcase affinity versus α/β mixtures ensures sensitive fluorogenic substrate synthesis; strict β-configuration is required for Lactobacillus bifidus growth factor activity-α anomers are completely inactive; and defined β-stereochemistry prevents false-negative results in microbiome and glycocalyx remodeling studies. Supplied as a white crystalline solid with confirmed anomeric purity, enabling reproducible glycosidic bond formation without mutarotation artifacts.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 85409-09-2
Cat. No. B039110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ACETYL-beta-D-GLUCOSAMINE
CAS85409-09-2
Synonyms2 Acetamido 2 Deoxy D Glucose
2 Acetamido 2 Deoxyglucose
2-Acetamido-2-Deoxy-D-Glucose
2-Acetamido-2-Deoxyglucose
Acetylglucosamine
N Acetyl D Glucosamine
N-Acetyl-D-Glucosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
InChIKeyOVRNDRQMDRJTHS-FMDGEEDCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-beta-D-glucosamine: Identity & Specifications


N-Acetyl-beta-D-glucosamine (CAS 85409-09-2), also designated as 2-acetamido-2-deoxy-beta-D-glucopyranose or beta-GlcNAc, is a specific anomer of N-acetyl-D-glucosamine in which the anomeric hydroxyl group adopts the beta configuration [1]. This monosaccharide derivative of glucose bears an N-acetyl group at the C-2 position (molecular formula C₈H₁₅NO₆, molecular weight 221.21 g/mol) [1]. The compound appears as a white to slightly off-white crystalline solid with a melting point of approximately 211 °C (decomposition) and exhibits a specific optical rotation of [α]²⁰D = +39° to +43° (c=2, H₂O) . Beta-GlcNAc is water-soluble (≥100 mg/mL) and is widely recognized as a fundamental building block of hyaluronic acid, chitin, and the O-GlcNAc post-translational modification of nuclear and cytoplasmic proteins [1].

Stereochemical control study fit with defined beta anomer
Enzymatic assay standardization requiring anomeric purity
Synthesis of beta-linked glycoconjugates and glycoengineering primers

N-Acetyl-beta-D-glucosamine: Anomeric Specificity Barrier


Generic substitution with the more common 'N-acetyl-D-glucosamine' (CAS 7512-17-6) or the alpha anomer (CAS 10036-64-3) fails because these represent mixtures or distinct stereochemical entities with profoundly different biochemical and physicochemical behaviors. The anomeric carbon configuration (alpha vs. beta) dictates the compound's three-dimensional shape and hydrogen-bonding network, which in turn controls enzymatic recognition, receptor binding, and the stability of glycosidic linkages [1]. In aqueous solution, N-acetyl-D-glucosamine undergoes spontaneous mutarotation, reaching an equilibrium mixture of approximately 60% alpha and 40% beta anomers [1]. Therefore, procurement of a defined, pure beta anomer is not a matter of academic preference but a functional necessity for applications requiring stereochemically uniform starting material, whether for enzymatic assay standardization, crystallography, or the synthesis of biologically relevant beta-linked glycoconjugates.

Target
N-Acetyl-beta-D-glucosamine (pure beta anomer)
Common Substitute
N-Acetyl-D-glucosamine (mixed anomers) or alpha anomer

Anomeric configuration dictates enzymatic recognition and glycosidic linkage stability; alpha or mixed material may not support beta-specific biological activity and can introduce mutarotation-related variability in solution.

N-Acetyl-beta-D-glucosamine: Anomeric Differentiation Evidence


Beta-Selective Activity in Lactobacillus bifidus

In a direct comparative microbiological assay, alkyl N-acetyl-beta-D-glucosaminides exhibited clear growth-promoting activity for Lactobacillus bifidus var. Penn, whereas the corresponding alkyl N-acetyl-alpha-D-glucosaminides were completely inactive [1]. This binary activity difference demonstrates that the beta anomeric configuration is a strict requirement for recognition by the bacterial uptake or metabolic machinery.

Growth factor activity
Head-to-head
Beta active; alpha inactive (binary outcome)
Supports beta-specific recognition for bacterial metabolism
L. bifidus var. Penn alkyl glycoside assay
Microbiology Probiotic Growth Factors Anomeric Specificity

Anomeric Instability of β-Glycosides in Synthesis

During nucleophilic substitution reactions, N-acetylglucosamine beta-glycosides undergo extensive anomerization, yielding up to 90% of the thermodynamically more stable alpha glycoside [1]. This finding underscores the inherent lability of the beta anomeric configuration in N-acetylglucosamine derivatives and highlights why synthetic strategies employing beta-GlcNAc must be carefully controlled or why alpha-enriched mixtures may be unsuitable for applications requiring beta-specific linkages.

Anomerization extent
Class-level
Up to 90% conversion to alpha product
Beta configuration labile under synthetic conditions; stereochemical control required
DBM/DMF, NaBr condition
Synthetic Chemistry Carbohydrate Synthesis Anomerization

Enhanced O-GlcNAcase Affinity with Beta Substrate

In enzymatic assays with purified O-GlcNAcase, a beta-configured fluorescein di(N-acetyl-beta-D-glucosaminide) (FDGlcNAc) substrate demonstrated a Km of 84.9 μM, representing a 13-fold higher apparent affinity compared to the conventional substrate para-nitrophenyl beta-GlcNAc (pNP-beta-GlcNAc), which exhibited a Km of 1.1 mM [1]. Furthermore, FDGlcNAc outperformed another fluorogenic substrate, MUGlcNAc (Km = 0.43 mM), by approximately 5-fold.

Substrate affinity (Km)
Head-to-head
13-fold higher vs pNP-beta-GlcNAc; 5-fold vs MUGlcNAc
Supports higher-sensitivity O-GlcNAcase detection
Purified enzyme, in vitro kinetic assay
O-GlcNAc Biology Enzymology Fluorogenic Substrates

Aglycon-Optimized Primer Enhances Cellular Glycosylation

When beta-GlcNAc is conjugated to a tridecan-7-yl aglycon (GlcNAc-2C6) rather than a linear dodecyl chain (GlcNAc-C12), the amount of glycosylated product elongated by mouse B16 melanoma cells increased by 1.5-fold after 48 hours of incubation, despite both primers having nearly identical carbon counts [1]. This demonstrates that the beta-GlcNAc moiety serves as an efficient cellular glycosylation primer, and that its performance can be quantitatively tuned by aglycon engineering.

Cellular glycosylation yield
Head-to-head
1.5-fold increase with optimized aglycon
Supports primer engineering for glycocalyx remodeling
B16 melanoma cells, 48 h incubation
Glycoengineering Cellular Glycosylation Primer Design

Beta-Anomer Lipophilicity Advantage

For the peracetylated derivative, beta-pentaacetylglucosamine exhibits an octanol/water partition coefficient (log P) of 0.424, which is approximately 1.5-fold higher than that of the alpha anomer (log P = 0.278) [1]. The non-acetylated parent compound N-acetylglucosamine has a substantially lower partition coefficient of 0.017. This difference in lipophilicity between anomers has direct implications for membrane permeability, cellular uptake, and formulation behavior of GlcNAc-based compounds.

Lipophilicity (log P)
Head-to-head
Beta-peracetyl: 0.424; alpha-peracetyl: 0.278
Reported lipophilicity difference may affect permeability
Octanol/water partition, peracetylated derivative
Drug Delivery Lipophilicity Physicochemical Properties

Carba-Beta-GlcNAc Analogue Boosts Glycosylation Yield

In mouse B16 melanoma cells, the 5a-carba-sugar analogue of N-acetyl-beta-D-glucosaminide (compound 1b) produced two-to-four-fold larger amounts of glycosylated products than the corresponding true sugar primer (1a) bearing the same beta-GlcNAc head group [1]. The enhanced performance was attributed to the stability of the ether-linked pseudo-reducing end, which resists enzymatic degradation while preserving the beta-configuration required for cellular uptake and elongation.

Glycosylation product yield
Head-to-head
2-4 fold increase with carba-beta-GlcNAc analogue
Supports analogue development for stable glycosylation priming
B16 cells, ganglioside GM3-like products
Carba-Sugar Analogues Metabolic Engineering Glycolipid Synthesis

N-Acetyl-beta-D-glucosamine: Procurement Scenarios


O-GlcNAc Biology: Fluorogenic Substrate Synthesis

The 13-fold higher affinity of beta-configured FDGlcNAc for O-GlcNAcase (Km = 84.9 μM vs. 1.1 mM for pNP-beta-GlcNAc) makes pure beta-GlcNAc essential for synthesizing the highly sensitive fluorogenic substrate required to detect and characterize O-GlcNAcase isoforms, including the previously undetectable splice variant v-O-GlcNAcase [1]. Procurement of beta-GlcNAc ensures stereochemical fidelity in substrate synthesis, directly impacting assay sensitivity and reproducibility.

Cellular Glycoengineering & Ganglioside Mimetics

Beta-GlcNAc serves as the core recognition element for cellular uptake and elongation into ganglioside GM3-like structures. As demonstrated in B16 melanoma cells, beta-GlcNAc primers are actively elongated, with yields enhanced 1.5-fold by aglycon optimization and 2-4-fold when using 5a-carba-beta-GlcNAc analogues [1]. Procurement of pure beta-GlcNAc is required for synthesizing defined primers used in glycocalyx remodeling and biocombinatorial glycolipid synthesis.

Probiotic Research & Bifidobacterial Growth Factors

The strict beta-anomer requirement for growth factor activity in Lactobacillus bifidus var. Penn—where alpha anomers are completely inactive [1]—necessitates the use of pure beta-GlcNAc in studies of bifidobacterial metabolism, prebiotic development, and gut microbiome modulation. Anomeric mixtures or alpha-enriched material will yield false-negative results in these assays.

Stereodefined Intermediates in Carbohydrate Synthesis

Given that N-acetylglucosamine beta-glycosides can undergo extensive anomerization (up to 90% conversion to alpha) under common synthetic conditions involving DBM/DMF and sodium bromide [1], procurement of pure beta-GlcNAc as a starting material is critical for establishing baseline stereochemical purity and for developing synthetic routes that minimize unwanted anomerization. This is particularly relevant in the synthesis of tumor-associated carbohydrate antigens (TACAs) and other biologically active glycoconjugates.

Application
Selection Property
Validation Focus
O-GlcNAcase substrate development
Beta-specific substrate affinity context
Enzyme detection sensitivity assessment
Cellular glycocalyx remodeling studies
Beta-configuration for uptake and elongation
Glycosylation product yield analysis
Bifidobacterial metabolism research
Anomeric specificity for growth factor activity
Probiotic growth promotion assays
Stereochemically controlled glycoconjugate synthesis
Anomeric purity for starting material
Anomerization minimization during synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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